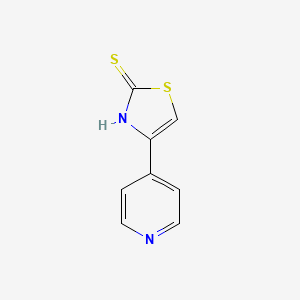

4-(4-Pyridinyl)thiazole-2-thiol

Description

Overview of Thiazole (B1198619) Derivatives in Advanced Chemical and Biological Systems

Significance of the Thiazole Moiety in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. nih.govwisdomlib.orgnih.gov Its aromatic nature allows for various chemical reactions, making it a versatile scaffold for creating novel therapeutic agents. nih.govresearchgate.net Thiazole derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antiviral, and anticonvulsant properties. nih.govanalis.com.myresearchgate.net

The significance of the thiazole moiety is underscored by its presence in numerous clinically approved drugs. nih.gov Notable examples include the anticancer agents Dasatinib and Dabrafenib, the antiretroviral drug Ritonavir, and the antibiotic Penicillin, which contains a fused thiazole ring. nih.govwjrr.org The thiazole nucleus is also a component of Vitamin B1 (thiamine), which is essential for proper nervous system function. nih.govanalis.com.my The ability of the thiazole ring to be modified at various positions allows medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates, leading to the development of new and more effective treatments. nih.govresearchgate.netanalis.com.my

Role of Pyridine-Thiazole Hybrids in Pharmaceutical Research

The combination of pyridine (B92270) and thiazole rings into a single molecular entity, known as a pyridine-thiazole hybrid, has emerged as a promising strategy in pharmaceutical research. nih.govmdpi.comresearchgate.net These hybrid molecules often exhibit enhanced biological activities compared to their individual components. researchgate.net A significant area of investigation for pyridine-thiazole hybrids is oncology. mdpi.comresearchgate.net

Researchers have synthesized and evaluated numerous pyridine-thiazole derivatives for their cytotoxic effects against various cancer cell lines, including breast, liver, lung, and prostate cancer. nih.govresearchgate.net For instance, certain pyridine-thiazole hybrids have demonstrated promising anticancer activity, with some compounds showing greater efficacy than the standard drug 5-fluorouracil (B62378) against specific cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these hybrids may involve the induction of genetic instability in tumor cells. mdpi.comresearchgate.net The design and synthesis of these hybrids continue to be an active area of research, aiming to develop more selective and potent therapeutic agents. researchgate.netnih.gov

Unique Structural Features of 4-(4-Pyridinyl)thiazole-2-thiol (HPTT)

This compound (HPTT) is characterized by the fusion of two key heterocyclic systems: a pyridine ring and a thiazole ring substituted with a thiol group. This combination results in a molecule with distinct chemical properties and reactivity.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 4-(Pyridin-4-yl)-1,3-thiazole-2-thiol, 4-(4-Pyridinyl)-2(3H)-thiazolethione |

| Molecular Formula | C₈H₆N₂S₂ |

| Molecular Weight | 194.28 g/mol |

| CAS Number | 77168-63-9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF, and methanol |

Data sourced from multiple references. quinoline-thiophene.comnbinno.comcymitquimica.com

Thiol-Thione Tautomerism and its Implications for Reactivity and Applications

A key structural feature of this compound is its ability to exist in two tautomeric forms: the thiol form and the thione form. cymitquimica.comcdnsciencepub.com This phenomenon, known as thiol-thione tautomerism, is common in heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom. cdnsciencepub.comias.ac.in The equilibrium between these two forms can be influenced by factors such as the solvent's polarity. cdnsciencepub.com In polar solvents, the thione form often predominates. cdnsciencepub.com

This tautomerism has significant implications for the molecule's reactivity and its use in synthesis. The thiol (-SH) group is nucleophilic and can react with electrophiles, while the thione (C=S) group has a different reactivity profile. For instance, the thiol form can be oxidized to form disulfide bridges, a process that can be reversible and potentially relevant in biological systems. cdnsciencepub.com Understanding and controlling this tautomeric equilibrium is crucial when using HPTT as a precursor in the synthesis of pharmaceuticals or functional materials, as the desired reaction may proceed preferentially with one tautomer over the other. researchgate.net

Heterocyclic Nature and Versatile Building Block Characteristics

The heterocyclic structure of this compound makes it a versatile building block in organic synthesis. quinoline-thiophene.comanalis.com.my Heterocyclic compounds, particularly those containing thiazole, are fundamental scaffolds in the development of a wide range of functional molecules. nih.govwjrr.org HPTT provides multiple reactive sites that can be chemically modified, allowing for the construction of more complex molecular architectures. nih.govnih.gov

Its utility as a key intermediate is highlighted in the synthesis of kinase inhibitors and antiviral agents. nbinno.com The pyridine nitrogen can be involved in coordination with metal ions, while the thiazole ring and its substituents can be modified through various organic reactions. nih.gov This versatility allows chemists to use HPTT as a starting point to create libraries of new compounds with diverse biological activities and material properties. quinoline-thiophene.comresearchgate.net

Current State of Research on this compound and its Derivatives

Current research on this compound and its derivatives spans several areas of chemistry and pharmacology. HPTT is recognized primarily as a critical intermediate for the synthesis of specialized pharmaceutical compounds. quinoline-thiophene.comnbinno.com Its molecular framework is a key component in the development of potential new drugs, particularly kinase inhibitors. nbinno.com

Recent studies have focused on synthesizing and evaluating new derivatives. For example, novel pyridine-thiazole hybrids have been created and tested for their antiproliferative activity against various tumor cell lines, with some derivatives showing significant promise. researchgate.net The exploration of thiazole-containing compounds continues to be a vibrant area of research, with new derivatives being developed for applications as anticancer agents, anti-Alzheimer's agents, and fluorescent materials. mdpi.comrsc.orgacs.org The unique properties of HPTT also suggest potential applications in materials science, such as in the creation of self-assembled monolayers on metal surfaces for use in sensors. quinoline-thiophene.com The ongoing investigation into HPTT and its analogues is driven by the vast potential of the thiazole and pyridine scaffolds in creating novel, functional molecules. researchgate.netnih.gov

Research Gaps and Future Directions in this compound Studies

Despite its established role as a versatile chemical intermediate, the full potential of this compound and its derivatives remains an active area of investigation. Several research gaps and promising future directions have been identified.

A primary area for future exploration is the systematic investigation of the compound's own intrinsic biological activities. While it is extensively used as a building block for bioactive molecules like kinase inhibitors, its inherent pharmacological profile is not well-characterized. nbinno.com Future studies could focus on screening this compound itself against a wider range of biological targets to uncover novel therapeutic applications.

In the realm of synthetic chemistry, there is an ongoing need to develop more efficient, scalable, and environmentally friendly synthetic routes. While methods like the Hantzsch thiazole synthesis are employed for related structures, optimizing the synthesis of this specific compound to improve yield and reduce waste is a key objective. farmaciajournal.comresearchgate.net This includes the exploration of continuous flow technology and green chemistry principles. nbinno.com

Another significant research gap exists in the field of materials science. The potential of this compound to form self-assembled monolayers on metal surfaces for sensor applications has been noted, but comprehensive studies on the performance, stability, and practical application of these materials are lacking. quinoline-thiophene.com Future work could involve fabricating and testing sensor prototypes for detecting specific analytes, and exploring the synthesis of polymers or other functional materials endowed with special electrical or optical properties derived from this thiazole unit. quinoline-thiophene.com

Furthermore, the exploration of its derivatives presents a vast field for future research. The synthesis of new series of related thiazole compounds is a recurring theme in the literature, often with the goal of finding potent antimicrobial or anticancer agents. farmaciajournal.comresearchgate.netnih.gov A more structured approach to this is needed, focusing on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure and studying how these changes affect biological activity to design more potent and selective compounds.

Mechanism of Action: For derivatives that show promising activity, elucidating their precise mechanism of action at the molecular level is crucial for further development.

Agrochemicals: Expanding on the initial suggestion of its use in pesticides, future research could involve designing and screening a library of derivatives for activity against various agricultural pests and pathogens. quinoline-thiophene.com

Key Research Directions

The table below outlines potential future research avenues for this compound.

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Investigating the intrinsic bioactivity of the parent compound and its mechanism of action. | Discovery of new lead compounds for drug development. |

| Synthetic Chemistry | Development of green and scalable synthetic methodologies. | More cost-effective and environmentally friendly production. |

| Materials Science | Fabrication and characterization of sensors and functional polymers. | Creation of novel high-performance materials for electronics and diagnostics. |

| Agrochemistry | Design and screening of derivatives for pesticidal activity. | Development of new, low-toxicity crop protection agents. |

Synthetic Routes to this compound and its Precursors

The construction of this compound is a multi-step process that hinges on the effective formation of the thiazole ring and the strategic incorporation of the pyridinyl group.

Thiazole Ring Formation Strategies

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, a classic and widely utilized method first described by Arthur Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemicalbook.com In the context of this compound, a common approach involves the reaction of a suitable α-haloketone precursor bearing the 4-pyridinyl moiety with thiourea (B124793). nanobioletters.comyoutube.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. nanobioletters.com For instance, using substituted phenacyl bromides and thiourea allows for the synthesis of various 4-substituted 2-aminothiazoles. nanobioletters.com The reaction conditions can influence the outcome, with acidic conditions sometimes leading to mixtures of isomeric products. rsc.org

Recent advancements have focused on developing more efficient and environmentally friendly protocols. These include the use of catalysts like copper silicate, which can promote the reaction under milder conditions and allow for easier purification of the product. nanobioletters.com Solvent-free methods and the use of microwave irradiation have also been explored to accelerate the reaction and improve yields. youtube.comorganic-chemistry.org

Integration of the Pyridinyl Moiety

The pyridinyl group can be introduced at different stages of the synthesis. One common strategy is to start with a precursor that already contains the 4-pyridinyl moiety. For example, pyridine-4-carbothioamide can be reacted with an appropriate α-halo ketone, such as ethyl 2-chloro-3-oxobutanoate, to directly form the 4-(4-pyridinyl)thiazole ring system. farmaciajournal.com

Alternatively, the pyridine ring can be formed in a subsequent step. This might involve the synthesis of a thiazole precursor with a functional group that can be later converted into a pyridine ring. However, the former approach of using a pyridine-containing starting material is generally more direct for the synthesis of this compound. The synthesis can also be achieved by reacting 4-halopyridine with a pre-formed thiazole-2-thiol, though this is less commonly described. quinoline-thiophene.com

Derivatization Strategies of this compound

The this compound molecule offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties.

Functionalization at the Thiazole Sulfur Atom

The thiol group at the 2-position of the thiazole ring is a key site for functionalization. It exists in tautomeric equilibrium with the thione form. cymitquimica.com This sulfur atom is nucleophilic and readily undergoes reactions such as S-alkylation. The reaction with various alkyl halides introduces a range of substituents at the sulfur atom, leading to the formation of 2-(alkylthio)thiazole derivatives.

This reactivity is crucial for building more complex molecules. For instance, the sulfur atom can be involved in the formation of new heterocyclic rings fused to the thiazole core.

Modifications of the Pyridine Ring

The pyridine ring of this compound is also amenable to various chemical transformations. The nitrogen atom of the pyridine ring can be alkylated by reacting with alkyl halides, which introduces a positive charge and can influence the electronic properties of the entire molecule. wikipedia.org

Furthermore, substitutions can be introduced onto the pyridine ring itself. While the electron-withdrawing nature of the nitrogen atom makes the pyridine ring less reactive towards electrophilic substitution compared to benzene, nucleophilic substitution is a viable strategy, particularly at the 2- and 4-positions. nih.gov The introduction of various functional groups, such as alkyl or benzyl (B1604629) groups, onto the pyridine ring has been shown to be important for modulating the biological activity of related pyridinylthiazole compounds. nih.gov

Substitutions on the Thiazole Ring

While the 2-position is occupied by the thiol group, the 5-position of the thiazole ring is another potential site for substitution. Electrophilic substitution reactions can be directed to this position, allowing for the introduction of various functional groups. For example, in related thiazole systems, it has been shown that the 5-position can be functionalized through reactions like diazotization followed by coupling reactions. mdpi.com

The introduction of substituents at the 5-position can significantly impact the properties of the molecule. For instance, the presence of an ethyl ester or an acetyl group at this position has been shown to influence the biological activity of related thiazole derivatives. nih.gov

Advanced Synthetic Techniques Applied to this compound Analogs

Modern synthetic strategies offer significant advantages over classical methods, including improved yields, shorter reaction times, and more environmentally friendly procedures. These techniques are crucial for the efficient generation of libraries of this compound analogs for various screening purposes.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. researchgate.netresearchgate.net This approach is highly efficient and atom-economical.

Researchers have successfully employed MCRs to synthesize a variety of thiazole derivatives. researchgate.netnih.gov For instance, a novel one-pot, four-component condensation-cyclization reaction has been developed for the synthesis of thiazolidine-4-one and 3H-thiazole derivatives with excellent yields. researchgate.net Another example involves the synthesis of pyrazolo-thiazolo-pyridine conjugates via a multicomponent condensation reaction, highlighting the versatility of this method. The general strategy often involves the reaction of an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net

Table 1: Examples of One-Pot Multi-Component Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | Not specified | 2,4-disubstituted thiazoles | researchgate.net |

| Hydrazine, allyl isothiocyanate, α-haloketone, various aldehydes | Not specified | Thiazolidine-4-one and 3H-thiazole derivatives | researchgate.net |

| Acetyl compound, thiophene-2-carbaldehyde, malononitrile | Ethanolic piperidine | Pyran derivative | mdpi.com |

| Benzoyl isothiocyanate, secondary amine, dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT) | Thiazole derivatives | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained prominence as a green chemistry technique that can dramatically reduce reaction times and improve yields. nih.govnih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently. nih.gov

The application of microwave irradiation has been particularly effective in the synthesis of thiazole and thiazolidin-4-one derivatives. nih.govmdpi.com For example, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation using chitosan (B1678972) as a biocatalyst, resulting in high yields and short reaction times. mdpi.com This technique has also been employed to synthesize a range of thiazolopyrimidine derivatives, demonstrating its broad applicability in generating fused heterocyclic systems. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1-thiazolyl-pyridazinediones | Longer reaction times, lower yields | 4-8 minutes, high yields | mdpi.com |

| Synthesis of thiazolidin-4-ones | Requires high boiling solvents and desiccants | Shorter reaction times, improved yields | nih.gov |

| Synthesis of thiazolopyrimidines | Not specified | Enhanced yields, time-saving | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govacademie-sciences.fr This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govacs.org

The synthesis of various thiazole derivatives has been successfully achieved using ultrasound irradiation. nih.govacs.org For instance, novel thiazole derivatives were synthesized from thiosemicarbazone derivatives and hydrazonoyl halides in the presence of an eco-friendly biocatalyst under ultrasonic irradiation, resulting in high yields and short reaction times. nih.govacs.org This method has also been applied to the one-pot, three-component synthesis of indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) moieties, showcasing its utility in creating complex heterocyclic systems. academie-sciences.fr

Table 3: Advantages of Ultrasound-Assisted Synthesis of Thiazole Analogs

| Feature | Description | Reference |

| Efficiency | Increased yields (up to 93%) and significantly reduced reaction times (15-35 minutes). | academie-sciences.fr |

| Mild Conditions | Reactions can often be carried out at lower temperatures. | nih.gov |

| Green Chemistry | Reduces energy consumption and often uses more environmentally benign solvents. | academie-sciences.frresearchgate.net |

| Versatility | Applicable to a wide range of substrates for the synthesis of diverse heterocyclic compounds. | nih.govacademie-sciences.frmdpi.com |

Reactivity Studies of this compound

The reactivity of this compound is governed by the interplay of its constituent heterocyclic rings and the thiol group. quinoline-thiophene.com Understanding the nucleophilic and electrophilic centers within the molecule is key to predicting its behavior in chemical reactions and designing synthetic routes to novel compounds.

Nucleophilic and Electrophilic Reactivity Centers

The this compound molecule possesses several potential sites for both nucleophilic and electrophilic attack. The thiazole ring itself exhibits distinct electronic properties. pharmaguideline.com The proton at the C-2 position of the thiazole ring is acidic and can be removed by a strong base, rendering this position nucleophilic. nih.gov Conversely, the C2-position is also susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com

The thiol group (-SH) is a key functional group that can exist in equilibrium with its tautomeric thione form (-C=S). The deprotonated thiolate (RS⁻) is a highly reactive soft nucleophile that readily reacts with soft electrophiles. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be protonated or alkylated. pharmaguideline.com Electrophilic substitution on the thiazole ring typically occurs at the C5 position. pharmaguideline.com

Reactions Leading to Diverse Chemical Scaffolds

The versatile reactivity of this compound allows it to serve as a building block for a wide array of more complex chemical structures. The nucleophilic thiol group can participate in various reactions, including S-alkylation and S-acylation, to introduce diverse substituents. quinoline-thiophene.com The thiazole ring itself can undergo a variety of transformations, such as cycloaddition and oxidation reactions. nih.gov

Furthermore, the pyridine moiety can be modified through reactions such as N-alkylation to form pyridinium (B92312) salts. The combination of these reactive sites allows for the construction of fused heterocyclic systems and other complex molecular architectures. For example, reactions with α-halogenated carbonyl compounds can lead to the formation of thiazolopyrimidine derivatives. nih.gov The ability to participate in both nucleophilic and electrophilic reactions makes this compound a valuable synthon in the development of new chemical entities. quinoline-thiophene.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-pyridin-4-yl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQNUYXXLYRUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625403 | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-63-9 | |

| Record name | 4-(4-Pyridinyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridyl)-3H-thiazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077168639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Pyridinyl Thiazole 2 Thiol

Cycloaddition Reactions

The structural framework of 4-(4-pyridinyl)thiazole-2-thiol, featuring a reactive thiol group and a thiazole (B1198619) ring, makes it a valuable precursor for synthesizing fused heterocyclic systems through cycloaddition reactions. These reactions are crucial for building molecular complexity and accessing novel scaffolds. A significant application of this compound is in [3+2] cycloaddition reactions, particularly with hydrazonoyl halides, to construct fused thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netnih.govtriazole derivatives.

The reaction mechanism typically begins with the in situ generation of a nitrilimine from a hydrazonoyl halide in the presence of a base. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the C=S double bond of the thiazole-2-thiol tautomer, 4-(pyridin-4-yl)-1,3-thiazole-2(3H)-thione. researchgate.net This process leads to the formation of a spirocyclic intermediate, which subsequently undergoes rearrangement and elimination of a small molecule, such as hydrogen sulfide, to yield the final aromatic fused-ring system.

Detailed studies have explored the reaction of this compound with various substituted hydrazonoyl halides. The choice of substituents on the hydrazonoyl halide and the reaction conditions, such as the base and solvent, can influence the reaction's efficiency and the properties of the resulting fused heterocycles. These synthetic strategies provide access to a library of novel compounds with potential applications in various fields of chemistry. researchgate.netnih.gov

The following table summarizes representative examples of cycloaddition reactions involving this compound and its derivatives.

| Reactant 1 | Reactant 2 (Hydrazonoyl Halide) | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| This compound | N-phenyl-2-oxopropanehydrazonoyl chloride | 2-(4-acetyl-5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-4-(pyridin-4-yl)thiazole | Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Reflux | Data not specified |

| This compound | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | Ethyl 5-amino-3-(pyridin-4-yl)- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.thiazole-6-carboxylate | Base (e.g., Triethylamine), Solvent (e.g., Dioxane), Reflux | Data not specified |

| This compound | N'-(4-chlorophenyl)benzohydrazonoyl chloride | 2-(4-chlorophenyl)-3-phenyl-6-(pyridin-4-yl)thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netnih.govtriazole | Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol), Stirring at room temperature | Data not specified |

Coordination Chemistry and Metal Complexes of 4 4 Pyridinyl Thiazole 2 Thiol

4-(4-Pyridinyl)thiazole-2-thiol as a Ligand in Coordination Chemistry

This compound (HPTT) is a sulfur-containing organic ligand recognized for its potential in constructing coordination polymers and complexes. tandfonline.com Its molecular framework, featuring a pyridine (B92270) ring linked to a thiazole-2-thiol moiety, provides multiple potential coordination sites, making it a versatile building block in supramolecular chemistry. nih.gov The ligand's ability to exist in a tautomeric equilibrium between its thiol and thione forms further diversifies its coordination behavior.

Ligand Properties of the Thiazole-2-thiol Moiety

The thiazole (B1198619) ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom. nih.gov This combination imparts distinct properties, with the nitrogen atom acting as a hard base and the sulfur atom as a soft base, allowing thiazoles to coordinate with a wide range of hard and soft metal centers. nih.gov The thiazole-2-thiol portion of HPTT can deprotonate, allowing the exocyclic sulfur atom to engage in coordination.

In metal complexes, this moiety often coordinates through the thiazole nitrogen and the exocyclic sulfur atom. researchgate.net The molecule can exist in two tautomeric forms: the thiol form and the thione form. The thione tautomer is frequently dominant in the solid state. This tautomerism is a crucial aspect of its reactivity and coordination capabilities. The delocalized pi electrons within the aromatic thiazole ring contribute to its stability and influence its interactions with metal ions. nih.gov

Coordination Modes of the Pyridinyl Nitrogen

The nitrogen atom of the pyridine ring in HPTT provides a key coordination site. tandfonline.commdpi.com In many complexes, this pyridyl nitrogen atom directly bonds to the metal center, acting as a bridge to link metal ions into larger structures, such as one-dimensional chains or two-dimensional arrays. tandfonline.commdpi.com For instance, in a cadmium(II) coordination polymer, the pyridyl nitrogen of one HPTT ligand coordinates to a cadmium center, contributing to the formation of a polymeric chain. tandfonline.com The participation of the pyridyl nitrogen in coordination is a significant factor in determining the final architecture of the resulting metal complex, often leading to the formation of polynuclear or polymeric structures. mdpi.com

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with HPTT typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system, often under solvothermal conditions. tandfonline.comnih.gov Characterization is performed using various physicochemical and spectroscopic methods, including single-crystal X-ray diffraction, which is crucial for determining the precise structure. tandfonline.comresearchgate.net

Synthesis of Cadmium(II) Coordination Polymers

A notable example is the synthesis of a one-dimensional sulfur-containing cadmium(II) coordination polymer, formulated as {[Cd(PTT)(HPTT)(SCN)]}n. tandfonline.com This complex was synthesized by reacting cadmium(II) nitrate (B79036) tetrahydrate, this compound (HPTT), and potassium thiocyanate (B1210189) in water. The mixture was sealed in a glass vial and heated, followed by slow cooling to yield yellow block-shaped crystals. tandfonline.com In the resulting structure, both the deprotonated (PTT⁻) and neutral (HPTT) forms of the ligand are present. tandfonline.com The cadmium centers are linked by the ligands to form a 1D chain structure, which is further organized into a 2D supramolecular layer through hydrogen bonds and π-π stacking interactions. tandfonline.comtandfonline.com

| Parameter | Value |

| Reactants | Cd(NO₃)₂·4H₂O, HPTT, KSCN |

| Solvent | H₂O |

| Temperature | 80°C |

| Reaction Time | 48 hours |

| Product | Yellow block-shaped crystals of {[Cd(PTT)(HPTT)(SCN)]}n |

| Yield | 45% based on Cd |

This table summarizes the synthesis conditions for the cadmium(II) coordination polymer as reported in the literature. tandfonline.com

Synthesis of Other Transition Metal Complexes (e.g., Ni, Zn, Cu)

Complexes of HPTT and related pyridyl-thiazole or pyridyl-triazole-thiol ligands have been synthesized with various other transition metals, including nickel(II), zinc(II), and copper(II). researchgate.netmdpi.comnih.gov The synthesis methods are generally similar, involving the reaction of the ligand with a metal salt like NiCl₂, ZnCl₂, or Cu(CH₃COO)₂ in an alcoholic medium or other suitable solvents. nih.govnih.gov

For example, complexes of a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, were prepared by refluxing the ligand with the respective metal acetate (B1210297) or chloride salt in a 2:1 ligand-to-metal molar ratio in ethanol. nih.gov In a different study, a zinc(II) complex with a pyridine-thiazole derivative, [Zn(L)₂(TsO)₂]·2DMF, was prepared and characterized as a discrete monomeric structure where the ligand acts as a bidentate agent. researchgate.net In contrast, nickel(II) complexes with pyridyl-dithiocarbamate ligands have been shown to adopt a square-planar geometry defined by four sulfur atoms, with no coordination from the pyridyl nitrogen. mdpi.com This highlights how the choice of metal and the specific ligand structure can influence the resulting coordination geometry.

Structural Elucidation of this compound Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the detailed structures of these metal complexes. tandfonline.comresearchgate.net In the case of the cadmium(II) coordination polymer {[Cd(PTT)(HPTT)(SCN)]}n, the analysis revealed that it crystallizes in the monoclinic P2₁/n space group. tandfonline.com The structure consists of one-dimensional chains where Cd(II) ions are coordinated by both the deprotonated (PTT⁻) and neutral (HPTT) ligands. tandfonline.com

The coordination environment around the Cd(II) center is formed by:

One nitrogen atom from a thiocyanate anion.

One pyridyl nitrogen atom from an HPTT ligand.

One thiazole nitrogen atom from another HPTT ligand.

One thiazole nitrogen atom from a PTT⁻ ligand.

One exocyclic sulfur atom from the same PTT⁻ ligand.

Single-Crystal X-ray Diffraction Analysis

In a study of a cadmium(II) coordination polymer incorporating this compound (HPTT), single-crystal X-ray diffraction analysis revealed significant structural details. tandfonline.com The analysis confirmed the formation of a one-dimensional coordination polymer with the formula {[Cd(PTT)(HPTT)(SCN)]}n. tandfonline.com The crystallographic data showed that the compound crystallizes in the monoclinic P21/n space group, forming a one-dimensional line structure. tandfonline.com Such detailed structural elucidation is crucial for understanding the properties and potential applications of the material. mdpi.com The unambiguous confirmation of molecular structures through this technique is considered a benchmark in chemical analysis. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Structural Feature | One-dimensional line structure |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of crystalline materials is governed by a variety of noncovalent intermolecular interactions. These forces, though weaker than covalent bonds, dictate the assembly of molecules into well-defined supramolecular structures. For complexes of this compound, hydrogen bonding and π-π stacking are the dominant interactions that stabilize the crystal structure. tandfonline.com The analysis of these interactions is often supported by Hirshfeld surface analysis and DFT calculations to evaluate them energetically. rsc.org

Hydrogen bonds play a critical role in stabilizing the crystal lattice of the cadmium(II) coordination polymer formed with this compound. tandfonline.com The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, intramolecular C-H...N and C-H...S hydrogen bonds are observed within the complex. tandfonline.com Furthermore, intermolecular N-H...N hydrogen bonds are crucial in linking the one-dimensional polymer chains, contributing to the formation of a larger, more stable assembly. tandfonline.com

In addition to hydrogen bonding, π-π stacking interactions are significant in building the supramolecular architecture. tandfonline.com These interactions occur between the aromatic pyridine and thiazole rings of the ligands. The crystal structure of the cadmium(II) polymer is further stabilized by intermolecular C-H...π and π...π interactions. tandfonline.com These stacking forces, in conjunction with the hydrogen bonds, extend the one-dimensional chains into a two-dimensional supramolecular layer structure. tandfonline.com The interplay of these varied noncovalent forces is a recurrent and important binding motif in the solid-state assembly of such heterocyclic complexes. rsc.org

Applications of this compound Metal Complexes

The unique structural features of this compound and its ability to form stable complexes with various metals make it a promising candidate for several applications, particularly in materials science and catalysis. quinoline-thiophene.com

The metal complexes of this compound have demonstrated significant potential in the field of materials science. quinoline-thiophene.com The formation of coordination polymers is a key area of interest. For instance, the cadmium(II) complex, {[Cd(PTT)(HPTT)(SCN)]}n, is a sulfur-containing coordination polymer that exhibits notable thermal stability and solid-state photoluminescence at room temperature, properties that are highly sought after for functional materials. tandfonline.com

The inherent structure of the ligand, with its thiol group, also allows for the preparation of self-assembled monolayers on metal surfaces. quinoline-thiophene.com This characteristic, combined with the ability of its sulfur and nitrogen heterocyclic structure to endow materials with special electrical or optical properties, makes it a valuable building block for creating new functional materials. quinoline-thiophene.com The development of such materials is a major focus in modern materials science. chemscene.com

While specific studies on the heterogeneous catalytic activity of this compound complexes are emerging, the structural characteristics of the ligand strongly suggest its utility in this field. The nitrogen atoms in the pyridine and thiazole rings are effective at chelating metal ions, which can act as active catalytic centers. doi.org

Biological Activities and Pharmacological Potential of 4 4 Pyridinyl Thiazole 2 Thiol and Its Derivatives

Anticancer and Antitumor Activities

Thiazole (B1198619) and its derivatives are recognized for their wide range of biological activities, including anticancer properties. researchgate.netresearchgate.net The unique structure of these compounds allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs. quinoline-thiophene.com

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa, A549)

Derivatives of 4-(4-Pyridinyl)thiazole-2-thiol have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, certain thiazole derivatives have shown inhibitory effects against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov Specifically, a derivative with a methyl group at the 4-position of the thiazole ring recorded the strongest inhibitory effect against HepG2 cells. nih.gov

In other studies, newly synthesized 2,4-disubstituted thiazole derivatives were evaluated for their cytotoxic activity against HepG2, MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines. nih.gov Several of these compounds exhibited superior activity, with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.gov

Furthermore, novel hybrid compounds integrating thiazole and pyrazole (B372694) pharmacophores have been synthesized and evaluated for their in vitro anticancer potency against the MCF-7 cell line. researchgate.net Additionally, certain thiazolyl-pyrazoline derivatives have shown significant antiproliferative activity against MCF-7 cells, with one compound exhibiting an IC50 of 0.07 μM. nih.gov Some thiazole-pyridine hybrids also displayed a notable anticancer profile against both A549 (lung cancer) and MCF-7 cells. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Thiazole derivative with methyl group at position 4 | HepG2 | Strongest inhibitory effect | nih.gov |

| 2,4-disubstituted thiazole derivatives | HepG2, MCF-7, HCT116, HeLa | IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM | nih.gov |

| Thiazolyl-pyrazoline derivative | MCF-7 | IC50 of 0.07 μM | nih.gov |

| Thiazole-pyridine hybrids | A549, MCF-7 | Significant anticancer profile | researchgate.net |

Mechanism of Action: Apoptosis Induction and Mitochondrial Depolarization

Research indicates that the anticancer activity of thiazole derivatives is often mediated through the induction of apoptosis and mitochondrial depolarization. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

Studies on 4-methylthiazole (B1212942) have shown that it can trigger apoptosis in HL-60 (human promyelocytic leukemia) cells by disrupting mitochondrial function. This is characterized by a dose-dependent increase in early apoptotic changes and caspase-3 activity. Furthermore, this compound was found to induce apoptosis in K562 (chronic myeloid leukemia) cells through mitochondrial pathways, as evidenced by the activation of Caspase-3 and the release of Cytochrome-C, leading to mitochondrial depolarization.

The induction of apoptosis by these compounds can be linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. In some cases, the mechanism may be independent of oxidative stress. Additionally, some thiazole derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. mdpi.com

Targeted Therapy: EGFR-TK Inhibition

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a key target in cancer therapy, and several thiazole derivatives have been investigated as EGFR-TK inhibitors. nih.govnih.govmdpi.com

A series of thiazolyl-pyrazoline derivatives were synthesized and screened for their EGFR kinase inhibitory activity. nih.gov One compound, in particular, displayed potent EGFR-TK inhibitory activity with an IC50 of 0.06 μM, which was comparable to the positive control. nih.gov Molecular docking studies confirmed that this compound binds effectively to the EGFR kinase domain. nih.gov

Other studies have focused on designing 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome resistance to existing tyrosine kinase inhibitors (TKIs). nih.gov One of these compounds exhibited significant inhibitory activity against the EGFR L858R/T790M mutant. nih.gov Furthermore, dual inhibitors targeting both EGFR and BRAF V600E have been developed from thiazole and 4-thiazolidinone (B1220212) motifs, showing promise in overcoming resistance. mdpi.com

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established strategy in cancer treatment. nih.gov Certain 2-amino-4-phenylthiazole (B127512) derivatives have been reported to inhibit tubulin polymerization, disrupt the formation of microtubules, and consequently suppress cell division. nih.gov

A series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov Several of these compounds showed remarkable inhibitory activity, with IC50 values for tubulin polymerization ranging from 2.00 ± 0.12 to 2.95 ± 0.18 μM, in some cases exceeding the activity of the reference drug, combretastatin (B1194345) A-4. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to the colchicine-binding site of tubulin. nih.gov

Antimicrobial Activities

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.net

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

Derivatives of this compound have demonstrated efficacy against various bacterial strains. In one study, new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and evaluated for their antibacterial activity. mdpi.com These compounds were found to be effective against Gram-positive bacteria. nih.gov

Another study on new pyrazolyl-2,4-thiazolidinediones also reported effectiveness against Gram-positive bacteria, although none of the tested compounds were effective against Gram-negative bacteria. nih.gov Specifically, benzylideneiminophenylthiazoles have been identified as potential candidates for the development of small molecules with medicinal potential due to their antibacterial effects against both S. aureus and E. coli. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | Effective | mdpi.comnih.gov |

| Pyrazolyl-2,4-thiazolidinediones | Gram-positive bacteria | Effective | nih.gov |

| Benzylideneiminophenylthiazoles | Staphylococcus aureus, Escherichia coli | Highest antibacterial activity | researchgate.net |

Antifungal Efficacy (e.g., against Candida albicans)

Derivatives of thiazole have demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. mdpi.comnih.govekb.egmdpi.com

Newly synthesized thiazole derivatives have shown very strong activity against clinical C. albicans strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.98 µg/mL. nih.gov Specifically, compounds designated as T2, T3, and T4 exhibited the highest activity, with MIC₅₀ and MIC₉₀ values of 0.12 µg/mL and 0.24–0.48 µg/mL, respectively. nih.gov Even compounds with slightly lower, yet still potent, activity (T1, T5, T6, T8, and T9) had MIC values between 0.015 and 3.91 µg/mL. nih.gov It is noteworthy that the minimum fungicidal concentrations (MFC) were found to be two- to four-fold higher than the MIC values. nih.gov

The mechanism of action for some of these derivatives appears to involve the fungal cell wall. For instance, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) was found to reduce the thickness of the glucan layer in the cell wall of C. albicans. nih.gov This was supported by the observation that CPT had a significantly lower quantity of 1,3-β-D-glucan in treated cells compared to untreated ones. nih.gov

Furthermore, certain hydrazine-based compounds have also been identified as effective antifungal agents against C. albicans. mdpi.com These compounds not only demonstrated a significant reduction in the viability of C. albicans but were also effective against clinically isolated strains resistant to fluconazole (B54011) or caspofungin. mdpi.commdpi.com

**Table 1: Antifungal Activity of Thiazole Derivatives against *Candida albicans***

| Compound/Derivative | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Findings |

|---|---|---|---|---|

| T2, T3, T4 | 0.008 - 0.98 | 0.12 | 0.24 - 0.48 | Highest activity among tested derivatives. nih.gov |

| T1, T5, T6, T8, T9 | 0.015 - 3.91 | 0.48 - 0.98 | 0.98 - 1.95 | Strong, but slightly lower activity. nih.gov |

| T7 | 0.48 - 7.81 | 1.95 | 3.91 | Lower activity compared to other derivatives. nih.gov |

| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | 0.4 - 1.9 | - | - | Targets the cell wall of C. albicans. nih.gov |

| 1,2,4-Triazole-thiazolidin-4-one (2-Br derivative) | 200 | - | - | Exhibited notable activity. ekb.eg |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. mdpi.com Thiazole derivatives have emerged as a promising class of compounds in this regard. mdpi.comnih.gov

Several studies have highlighted the potential of pyrazole-clubbed pyrazoline moieties and other thiazolidin-4-one derivatives as potent antitubercular agents. mdpi.comnih.gov For instance, a series of pyrrole-thiazolidin-4-one hybrids demonstrated significant activity against the Mtb H₃₇Rv strain. mdpi.com Compounds with an unsubstituted thiazole moiety were generally more active, with one derivative featuring a 3,4-dimethylphenyl substituent showing a MIC of 0.5 µg/mL. mdpi.com

The substitution pattern on the thiazole ring and associated moieties plays a crucial role in determining the antitubercular activity. For example, thiazolidine-2,4-dione (TZD) based hybrids with a pyridine-4-carbohydrazone substituent exhibited high antimycobacterial activity, with a MIC of 1 µg/mL. nih.gov In contrast, replacing the pyridine-4-carbohydrazide moiety with pyridine-3-carbohydrazide led to a complete loss of activity. mdpi.com

Molecular docking studies have suggested that these compounds may exert their effect by interacting with key mycobacterial enzymes such as InhA and DNA gyrase. mdpi.comnih.gov

Table 2: Antitubercular Activity of Thiazole Derivatives

| Compound/Derivative Series | Target Strain | MIC (µg/mL) | Key Findings |

|---|---|---|---|

| Pyrrole-thiazolidin-4-one hybrids (unsubstituted thiazole) | Mtb H₃₇Rv | 0.5 (most active) | Generally more active than substituted analogs. mdpi.com |

| TZD-based hybrids (pyridine-4-carbohydrazone substituent) | Mycobacterium spp. | 1 | High antimycobacterial activity and low cytotoxicity. nih.gov |

| Pyrazolylpyrazoline derivatives (9i, 9k, 9l, 9o, 9p) | M. tuberculosis H37Rv | Not specified | Found to be the most effective among the tested series. nih.gov |

Anti-inflammatory and Antioxidant Properties

Thiazole derivatives have also been investigated for their anti-inflammatory and antioxidant potential. nih.govbiointerfaceresearch.compensoft.net

The anti-inflammatory activity of certain thiazole-based hydrazide derivatives has been evaluated using the inhibition of protein denaturation method. nih.gov This in vitro assay is significant because protein denaturation is implicated in the inflammatory process. nih.gov The synthesized compounds showed a range of inhibitory activity, with IC₅₀ values between 46.29 and 100.60 μg/mL. nih.gov It was observed that the presence of a hydroxyl group on the phenyl ring or the presence of heterocyclic moieties tended to enhance the inhibitory activity. nih.gov

The antioxidant properties of thiazole derivatives are often assessed by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov

Studies on various thiazolidinone and thiazinanone derivatives have demonstrated their radical scavenging capabilities. nih.govresearchgate.net For instance, one study found that a synthesized thiazinanone derivative exhibited the best radical scavenging activity in both DPPH and ABTS tests. nih.gov Another investigation into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) revealed that AT was more effective at scavenging both DPPH and ABTS radicals. nih.gov

Table 3: Antioxidant Activity of Thiazole Derivatives

| Compound/Derivative | Assay | IC₅₀ / Activity | Key Findings |

|---|---|---|---|

| Thiazole-based hydrazides | Protein Denaturation Inhibition | IC₅₀: 46.29 - 100.60 µg/mL | Presence of hydroxyl or heterocyclic moieties enhanced activity. nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | IC₅₀: 1.3 × 10⁻³ M | More effective than the 4-pyridyl analog (AP). nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | IC₅₀: 2.2 × 10⁻³ M | Less effective than the phenyl analog (AT). nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | IC₅₀: 4.7 × 10⁻⁵ M | More effective than the 4-pyridyl analog (AP). nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | IC₅₀: 5.5 × 10⁻⁵ M | Less effective than the phenyl analog (AT). nih.gov |

Other Pharmacological Activities

Beyond the activities mentioned above, derivatives of this compound have been explored for other pharmacological properties, including antiviral effects. jrespharm.comnih.govnih.gov

The thiazole scaffold is a component of various compounds with demonstrated antiviral activity against a range of viruses, including influenza and HIV. jrespharm.comnih.govnih.gov A review of patent literature from 2014 to 2021 highlighted numerous thiazole derivatives with inhibitory effects on viruses such as influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV). nih.gov

In one study, a series of new 4-thiazolidinone derivatives were synthesized and tested against several DNA and RNA viruses. jrespharm.com While none of the compounds were active against HIV-1 or -2, some showed moderate activity against influenza A virus strains (H1N1 and H3N2), with EC₅₀ values around 60 µM. jrespharm.com Another study on 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines found that some compounds exhibited moderate antiviral activity against influenza A virus, with molecular docking suggesting the M2 channel and polymerase basic protein 2 as potential targets. mdpi.com

It's important to note that the antiviral efficacy can be highly specific. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives showed significant anti-HIV-1 activity at micromolar concentrations, though they were less potent than the standard drug zidovudine. nih.gov

Table 4: Antiviral Activity of Thiazole Derivatives

| Compound/Derivative Series | Virus Target | Activity (EC₅₀ / IC₅₀) | Key Findings |

|---|---|---|---|

| 4-Thiazolidinone derivatives | Influenza A (H1N1, H3N2) | EC₅₀: ~60 µM | Moderate and consistent activity against three strains. jrespharm.com |

| 4-Thiazolidinone derivatives | HIV-1, HIV-2 | Inactive | No activity observed in the tested series. jrespharm.com |

| 2-Amino-1,3,4-thiadiazole derivatives | HIV-1 | IC₅₀: 7.50–20.83 µM | Significant activity, but less potent than zidovudine. nih.gov |

| Thiopyrano[2,3-b]quinolines | Influenza A | Moderate activity | M2 channel and polymerase basic protein 2 identified as potential targets. mdpi.com |

Neurodegenerative Disease Modulation

The thiazole nucleus is a key structural component in the development of therapeutic agents aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov Derivatives of this scaffold have been investigated for their ability to modulate key enzymes involved in the progression of these disorders. nih.gov The core strategy often involves inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine (B1216132). Maintaining acetylcholine levels is crucial for cognitive functions. nih.gov

Furthermore, thiazole derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine (B1211576). nih.gov Inhibition of MAO-B can help alleviate motor impairments in Parkinson's disease models. nih.gov The presence of both the thiazole and pyridine (B92270) rings can be advantageous; the pyridine ring, a weak base, can interact with acidic functional groups in biological targets like enzymes and receptors. acs.org While specific research on this compound is limited in this area, the broader class of thiazole and pyridine derivatives shows significant promise as a foundation for developing novel treatments for these complex neurological conditions. nih.govmdpi.com

Table 1: Examples of Thiazole Derivatives in Neurodegenerative Disease Research

| Compound Class | Target Enzyme(s) | Therapeutic Goal | Reference |

| Thiazole-based heterocycles | AChE, BChE | Alzheimer's Disease: Improve cognitive function by preserving acetylcholine levels. | nih.gov |

| Benzimidazole-based thiazoles | MAO-B | Parkinson's Disease: Alleviate motor impairment by preserving dopamine levels. | nih.gov |

| Thiazole-1,3,5-triazine derivatives | Not specified | Anti-Alzheimer's potential | nih.gov |

Anticonvulsant Properties

Derivatives of the thiazole ring are recognized for their significant anticonvulsant potential. researchgate.netnih.gov The thiazole moiety is considered a constrained pharmacophore that can effectively interact with receptor sites involved in seizure activity. researchgate.net Research has shown that combining the thiazole core with other heterocyclic structures, such as thiazolidin-4-one, can yield compounds with potent antiepileptic activity. researchgate.netacs.org

These compounds are frequently evaluated using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. researchgate.netmdpi.com Numerous studies have demonstrated that various substituted thiazole derivatives can provide significant protection in both models. acs.orgmdpi.com For instance, the introduction of different aryl groups onto the thiazole or linked thiazolidinone ring can modulate the anticonvulsant efficacy and neurotoxicity profile. researchgate.net

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Test Model | Activity Noted | Reference |

| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Varying degrees of antiepileptic potency; one derivative identified as the most active in the series. | researchgate.net |

| Thiazole-bearing 4-thiazolidinones | MES & scPTZ | Several compounds showed excellent anticonvulsant activity in both models. | acs.org |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | MES | Compounds showed good potential for anticonvulsant activity. | mdpi.com |

| 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | PTZ-induced seizures | Several derivatives exhibited anticonvulsant activity. | wikipedia.org |

Anti-diabetic Properties

The thiazole scaffold is a key component in the development of anti-diabetic agents. A prominent class of drugs, the thiazolidinediones (TZDs), which includes pioglitazone, features this heterocyclic system. Research has extended to creating hybrid molecules that incorporate the thiazole ring with a 2,4-thiazolidinedione (B21345) moiety to explore new anti-diabetic compounds.

Studies have shown that certain series of thiazolyl-2,4-thiazolidinediones exhibit significant insulinotropic effects in pancreatic beta-cell lines (INS-1 cells). The mechanism often involves enhancing insulin (B600854) secretion in a glucose-dependent manner. The biological activity of these derivatives is highly dependent on the substituents attached to the thiazole and associated phenyl rings. For example, introducing specific groups can either enhance or diminish the insulinotropic effect, highlighting the importance of structure-activity relationships in designing these agents.

Table 3: Anti-diabetic Activity of Thiazolyl-2,4-thiazolidinedione Derivatives

| Compound Series | Biological Test | Key Finding | Reference |

| Thiazolyl-2,4-thiazolidinediones | Insulinotropic activity in INS-1 cells | Several compounds demonstrated a significant insulin-releasing effect. | |

| Thiazolyl-2,4-thiazolidinediones with 2-[(phenylethyl)thio] group | Insulinotropic activity in INS-1 cells | Introduction of this group increased the biological effect. | |

| Thiazolyl-2,4-thiazolidinediones with NO2 groups | Insulinotropic activity in INS-1 cells | Presence of nitro groups on phenylacyl or benzyl (B1604629) groups diminished the effects. |

Antihypertensive and Antiprotozoal Activities

Antihypertensive Activity

Thiazole derivatives have been investigated for their potential to treat hypertension. nih.gov One of the mechanisms identified is the blockade of α-adrenergic receptors, which leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. nih.gov Studies on thiazole derivatives bearing a pyrazole moiety have shown that these compounds can exhibit good antihypertensive α-blocking activity, in some cases more potent than the reference drug Minoxidil. nih.gov The position and nature of substituents on the aromatic rings attached to the thiazole core play a crucial role in determining the potency of this activity. nih.gov For example, specific substitutions on a phenyl ring can significantly enhance the antihypertensive effect. nih.gov

Antiprotozoal Activity

The thiazole ring is a core structure in a variety of compounds with demonstrated activity against protozoan parasites. nih.govnih.gov Derivatives have shown efficacy against the causative agents of malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania amazonensis). The presence of a pyridyl group, as in the parent compound's family, has been associated with enhanced antimalarial activity in some derivatives. A notable example of a successful antiprotozoal drug is Nitazoxanide, a synthetic nitrothiazolyl derivative with broad-spectrum activity. Its mechanism is believed to involve the disruption of the parasite's energy metabolism. This highlights the potential of the thiazole scaffold in designing new and effective treatments for a range of protozoal infections. nih.gov

Table 4: Antihypertensive and Antiprotozoal Activity of Thiazole Derivatives

| Activity | Compound Class / Derivative | Target / Mechanism | Key Finding | Reference |

| Antihypertensive | Thiazole derivatives with pyrazole moiety | α-adrenergic receptor blockade | Some compounds exhibited more potent activity than the reference drug Minoxidil. | nih.gov |

| Antiprotozoal | Bis-arylimidamide thiazole derivatives | L. amazonensis, T. brucei rhodesiense | Showed promising activity with low IC50 values. | |

| Antiprotozoal | 2-(2-hydrazinyl)thiazoles with a 2-pyridyl group | P. falciparum | The 2-pyridyl hydrazinyl residue was associated with enhanced antimalarial activity. | |

| Antiprotozoal | Nitazoxanide (nitrothiazole derivative) | Pyruvate:ferredoxin oxidoreductase (PFOR) enzyme | Broad-spectrum activity against various protozoa. |

Computational Studies and Structure Activity Relationship Sar of 4 4 Pyridinyl Thiazole 2 Thiol Analogs

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

For analogs of 4-(4-pyridinyl)thiazole-2-thiol, docking studies have been crucial in rationalizing their biological activities by examining their interactions within the active sites of various protein targets. researchgate.net These studies help to design new compounds by fitting them into the three-dimensional structures of their receptor sites. researchgate.net For instance, docking studies have been performed on various pyridine (B92270) and thiazole (B1198619) derivatives against targets such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK3β), and bacterial enzymes like dihydropteroate (B1496061) synthase. nih.govmdpi.com The process typically involves preparing the protein and ligand structures, generating a binding pocket or grid, and then using a scoring function to rank the different poses of the ligand in the active site. mdpi.com

The binding mode of a ligand within a protein's active site is defined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For pyridine-thiazole analogs, these interactions are key determinants of their biological function.

Hydrogen Bonds: The nitrogen atoms in the pyridine and thiazole rings, as well as the thiol/thione group of this compound, can act as hydrogen bond acceptors or donors. In a study of pyridine-2,3-dihydrothiazole hybrids, a derivative formed two critical hydrogen bonds with Leu83 and His84 in the ATP binding site of CDK2. nih.gov Another analog, a thiazolidin-4-one derivative, maintained an essential hydrogen bond between its carbonyl group and Lys85 of GSK3β. nih.gov In the active site of dihydropteroate synthase from S. aureus, various analogs formed hydrogen bonds with residues such as Asn11, Asp84, and Arg239. mdpi.com Similarly, a pyridine-containing compound was found to establish a hydrogen bond (2.70 Å) with the Val227 residue in the urate oxidase protein. nih.gov

Hydrophobic and Pi-Interactions: The aromatic pyridine and thiazole rings are capable of engaging in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. For example, one pyridine derivative showed a π-interaction between its pyridine ring and the Arg176 residue of urate oxidase. nih.gov In another study, a pyrazole-containing analog formed π-interactions with Leu170 and His256 residues. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within the active site.

Binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs use scoring functions to predict these binding energies, with lower (more negative) values indicating stronger binding.

Several studies have reported the predicted binding affinities for various analogs containing the pyridine-thiazole scaffold against different biological targets. For example, pyridine-based thiadiazole derivatives showed strong binding affinities to the COX-2 enzyme, with binding energies of -8.5 and -8.4 kcal/mol, comparable to the standard drug diclofenac (B195802) (-8.4 kcal/mol). nih.gov In another study targeting bacterial enzymes, quinoline-pyrido[2,3-d]pyrimidinone derivatives, which contain a related heterocyclic system, demonstrated favorable binding energies against dihydropteroate synthase (-8.4 to -8.9 kcal/mol) and KPC-2 carbapenemase (-7.8 to -8.4 kcal/mol). mdpi.com The predicted binding affinity of a pyridine-2,3-dihydrothiazole hybrid against CDK2 was -8.6 kcal/mol, which was similar to the native ligand. nih.gov

Interactive Table: Predicted Binding Affinities of this compound Analogs

| Compound/Analog Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Pyridine-2,3-dihydrothiazole hybrid (13a) | CDK2 | -8.6 | nih.gov |

| Pyridine-thiazolidin-4-one hybrid (8a) | CDK2 | -8.2 | nih.gov |

| Pyridine-2,3-dihydrothiazole hybrid (13a) | GSK3β | -8.0 | nih.gov |

| Pyridine-thiazolidin-4-one hybrid (8a) | GSK3β | -7.8 | nih.gov |

| Pyridine derivative (Compound 2) | Urate Oxidase | -4.96 | nih.gov |

| Pyrazole (B372694) derivative (Compound 4) | Urate Oxidase | -5.45 | nih.gov |

| Quinoline-pyrido[2,3-d]pyrimidinone (10) | Dihydropteroate Synthase | -8.90 | mdpi.com |

| Quinoline-pyrido[2,3-d]pyrimidinone (11) | Dihydropteroate Synthase | -8.80 | mdpi.com |

| Quinoline-pyrido[2,3-d]pyrimidinone (10) | KPC-2 Carbapenemase | -8.00 | mdpi.com |

| Quinoline-pyrido[2,3-d]pyrimidinone (11) | KPC-2 Carbapenemase | -8.40 | mdpi.com |

| Pyridine-based thiadiazole (NTD2) | COX-2 | -8.5 | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a valuable tool for understanding the intrinsic properties of molecules like this compound and its analogs.

DFT calculations can determine the distribution of electrons within a molecule, providing insights into its geometry, stability, and spectroscopic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For heterocyclic systems related to this compound, DFT studies have been used to analyze their electronic properties. For instance, a combined EPR and DFT study on 2,5-dithienylthiazolo[5,4-d]thiazole (DTTzTz) derivatives provided in-depth information about the spread of electrons and holes within the molecules. rsc.org In a study of 2-amino-4-(4-chlorophenyl) thiazole derivatives, DFT was used to calculate the HOMO and LUMO energies. researchgate.net The analysis of the electronic structure of porphyrazine complexes with annulated thiadiazole rings showed that the electron density is shifted towards the electron-withdrawing nitrogen atoms in the thiadiazole units. nih.gov This inductive effect influences the charge distribution across the entire molecule. nih.gov

The electronic parameters calculated by DFT can be used to predict the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, the electronic chemical potential, derived from HOMO and LUMO energies, can indicate the relative stability and reactivity of a series of compounds. researchgate.net

In a comparative DFT study of different thiazole and pyrazole derivatives, the chemical hardness was calculated. nih.gov A compound with a lower chemical hardness value was predicted to be less stable and therefore more reactive. nih.gov Specifically, one pyrazole derivative (compound 4) had a hardness value of 2.753 eV, while a pyridine-thiazole derivative (compound 2) had a value of 2.853 eV, suggesting the former is more reactive. nih.gov Similarly, for 2-amino-4-(4-chlorophenyl) thiazole derivatives, the electronic chemical potential was used to rank their reactivity, with a greater potential indicating a more reactive compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds and guide lead optimization.

For thiazole-containing scaffolds, QSAR studies have been successfully applied to understand the structural requirements for their antimicrobial and anticancer activities. In a study on 2,4-disubstituted thiazoles, QSAR models were developed to describe their antimicrobial activity. researchgate.net The study found that the molecular connectivity index (²χv) and Kier's shape index (κα3) were key parameters for the antimicrobial activity of the synthesized thiazole derivatives. researchgate.net This suggests that the size, shape, and branching of the molecule are important factors for its interaction with microbial targets. researchgate.net

In another example, a 3D-QSAR study was conducted on a series of 4,5-dihydro-1H-pyrazole derivatives containing a thiazole moiety as inhibitors of the BRAF(V600E) kinase. nih.gov The resulting models provided insights into the pharmacophore, highlighting the structural features that are crucial for potent inhibitory activity. nih.gov Such models are invaluable for the rational design of new derivatives with improved efficacy. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME predictions)

The journey of a drug molecule through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these characteristics early in the drug discovery pipeline can significantly reduce the likelihood of late-stage failures. For analogs of this compound, various in silico tools like SwissADME and pkCSM are employed to forecast their pharmacokinetic behavior. researchgate.netconsensus.appkims-imio.comui.ac.idresearchgate.net

Studies on novel pyridine-thiazole hybrids have utilized these computational models to assess their drug-likeness. researchgate.net For instance, a newly synthesized 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative was predicted to have the ability to cross the blood-brain barrier (BBB) and be absorbed through the gastrointestinal system. researchgate.net Furthermore, pkCSM predictions for this compound suggested a lack of hepatotoxicity and skin irritation. researchgate.net

In another study focusing on hydrazonothiazole-based pyridine compounds, in silico evaluation using the SwissADME tool confirmed that all synthesized analogs adhered to Lipinski's rule of five, indicating favorable drug-like characteristics. nih.gov These predictions cover a range of crucial parameters including molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov Generally, these pyridine-thiazole analogs are predicted to have high gastrointestinal absorption but poor permeability across the blood-brain barrier. nih.gov Such in silico ADME screenings are crucial for prioritizing which synthesized compounds should proceed to more intensive biological testing. nih.gov

Table 1: Predicted ADME Properties of Representative Pyridine-Thiazole Analogs

| Compound/Analog | Molecular Weight ( g/mol ) | TPSA (Ų) | logP | H-bond Acceptors | H-bond Donors | GI Absorption | BBB Permeability | Lipinski's Rule Violations |

|---|---|---|---|---|---|---|---|---|

| Analog Series 2a-2o nih.gov | 312 - 358 | 78.41 - 120.93 | 2.26 - 4.35 | 3 - 5 | 1 - 3 | High | Poor | 0 |

| Compound 2 researchgate.netconsensus.app | - | - | - | - | - | High | Yes | - |

| Acrylamide 4 researchgate.net | - | - | - | - | - | High | No | 0 |

Note: This table is a compilation of data from multiple sources. A dash (-) indicates that specific data was not provided in the cited source.

Elucidation of Structure-Activity Relationships (SAR)